![molecular formula C15H20N6O2 B5537641 (3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)
(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of related pyridin-2-ylpyrrolidine-3-carboxylic acid derivatives involves multi-step chemical reactions, including domino 1,3-dipolar cycloaddition, elimination, and condensation processes. These methods yield highly functionalized compounds, serving as scaffolds for further chemical modifications (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of pyridin-2-ylpyrrolidine derivatives has been elucidated using X-ray crystallography, demonstrating the precise arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules (Tzimopoulos et al., 2010).
Chemical Reactions and Properties
Functionalization reactions of related compounds highlight the chemical versatility of the pyridin-2-ylpyrrolidine backbone. These reactions include the formation of amides and imidazo[4,5-b]pyridine derivatives, indicating the potential for diverse chemical transformations (Yıldırım, Kandemirli, & Demir, 2005).
Physical Properties Analysis
Investigations into the physical properties of pyridin-2-ylpyrrolidine derivatives, such as solubility, melting points, and thermal stability, are essential for their application in various fields. These studies provide a foundation for understanding how the compound behaves under different conditions and can guide its practical use (Shen, Huang, Diao, & Lei, 2012).
Chemical Properties Analysis
The chemical properties of pyridin-2-ylpyrrolidine derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their unique molecular structure. These properties are crucial for designing reaction pathways and for the compound's application in synthesis and material science (Lichitsky et al., 2010).
Scientific Research Applications
Synthesis and Polymer Development
A significant application of tetrazole-containing carboxylic acids involves the development of new polymeric materials with enhanced properties. For example, new soluble poly(amide–imide–imide)s have been synthesized using a tetraimide-dicarboxylic acid derived from compounds including aminobenzoic acid and pyridine-based structures. These polymers exhibit remarkable solubility in organic solvents, along with high thermal stability and mechanical strength, making them suitable for advanced material applications (Yang, Chen, & Wei, 2002).
Chemical Functionalization and Reactivity Studies
Research has also focused on the functionalization reactions of pyridine-based carboxylic acids, leading to the synthesis of novel compounds. For instance, studies have explored the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with diamines, yielding structurally interesting compounds that could serve as building blocks for further chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Medicinal Chemistry and Drug Design
The structural motifs present in tetrazole-containing carboxylic acids find applications in medicinal chemistry and drug design. For instance, these compounds have been studied for their potential as antianaphylactic agents, demonstrating significant antiallergic activity and offering a promising avenue for the development of new therapeutic agents (Nohara et al., 1985).
Coordination Chemistry and Material Science
Furthermore, these compounds play a crucial role in coordination chemistry, leading to the synthesis of new metal-organic frameworks (MOFs) and coordination compounds. These materials exhibit interesting properties, such as luminescence and selective gas adsorption, making them relevant for applications in sensing, catalysis, and environmental remediation (Zou et al., 2014).
properties
IUPAC Name |
(3S,4S)-1-[3-(5-methyltetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-11-17-18-19-21(11)8-4-7-20-9-12(13(10-20)15(22)23)14-5-2-3-6-16-14/h2-3,5-6,12-13H,4,7-10H2,1H3,(H,22,23)/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISRZXQHGTUGIB-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCCN2CC(C(C2)C(=O)O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1CCCN2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[3-(5-methyltetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
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